N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Description
The compound N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide features a benzofuran core linked to a 5,7-dimethyl-2-oxochromen-4-yl moiety and a furan-2-carboxamide group. This structure combines chromen (coumarin derivative), benzofuran, and furan heterocycles, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-13-10-14(2)21-16(12-20(26)29-19(21)11-13)23-22(15-6-3-4-7-17(15)30-23)25-24(27)18-8-5-9-28-18/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOVALQJDKOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Furan-2-carboxamide Derivatives
describes (E)-N-(2-(methoxyphenyl)phenyl)furan-2-carboxamide derivatives (e.g., C20H18NO3, MW 320.13–350.14). Key differences include:
- Substituent Effects : The target compound replaces methoxy groups with dimethyl and oxo groups on the chromen ring. Methyl groups increase lipophilicity compared to methoxy, which may alter pharmacokinetics.
- Spectral Data : Both classes exhibit NH proton signals in ¹H NMR (~δ 10–12 ppm) and consistent HRMS validation. However, the target compound’s chromenyl moiety introduces distinct UV absorption due to extended conjugation .
Thiazolidinone-Containing Analogs
and report N-[2-(6-methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (C18H14N2O5S·C3H7NO, MW 443.48). Notable contrasts:
- Heterocycle Replacement: The thiazolidinone ring replaces benzofuran, introducing additional hydrogen-bonding sites (N–H⋯O). This enhances crystal packing stability via intermolecular interactions.
Thiophene-2-carboxamide Analog
describes N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (C24H17NO4S, MW 415.46):
Quinoline-Based Derivatives
and highlight quinoline-furan hybrids (e.g., M+1 = 581). These feature extended piperidine and tetrahydrofuran substituents, increasing molecular complexity and weight. The target compound’s simpler structure likely offers better solubility and synthetic accessibility .
Comparative Data Table
*Hypothetical data based on structural analysis.
Discussion of Structural and Functional Implications
- Lipophilicity : The target compound’s dimethyl groups may enhance membrane permeability over methoxy derivatives .
- Crystal Packing: Benzofuran’s planar structure (vs. thiazolidinone’s envelope shape) could reduce steric clashes, improving crystallinity .
- Bioactivity : Thiophene’s electronic profile may offer stronger target binding, though furan’s metabolic stability could be superior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
